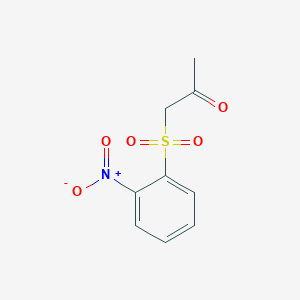
1-(2-nitrobenzenesulfonyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-nitrobenzenesulfonyl)propan-2-one” is a complex organic molecule. It likely contains a propanone (or acetone) group, a nitrobenzenesulfonyl group, and a single ketone (carbonyl) group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving condensation or nucleophilic addition .Scientific Research Applications
NBPS is widely used in scientific research as a protecting group for amines. It is used in the synthesis of peptides, carbohydrates, and nucleic acids. It has also been used in the synthesis of several pharmaceuticals. In addition, NBPS has been used for the synthesis of organic compounds, such as amino acids, fatty acids, and sugars.
Mechanism of Action
NBPS acts as a protecting group for amines by forming an amide bond with the amine. This bond is formed through a nucleophilic substitution reaction, in which the nitrogen atom of the amine is replaced by the sulfur atom of the NBPS. This reaction is reversible, and the amine can be easily released from the NBPS by hydrolysis.
Biochemical and Physiological Effects
NBPS has been found to be non-toxic and non-irritating to the skin, eyes, and mucous membranes. It has also been found to be non-mutagenic and non-carcinogenic. In addition, NBPS has been found to be biodegradable, making it an environmentally friendly compound.
Advantages and Limitations for Lab Experiments
NBPS has several advantages for lab experiments. It is non-toxic, non-irritating, and non-mutagenic, making it safe to use in the laboratory. It is also a relatively inexpensive compound, making it cost-effective for research applications. However, NBPS is not suitable for use in the synthesis of highly reactive compounds, as it is not stable in the presence of strong acids or bases.
Future Directions
There are several potential future directions for NBPS research. One potential direction is the development of new synthetic methods for the synthesis of NBPS and its derivatives. Another potential direction is the development of new applications for NBPS, such as its use in the synthesis of new pharmaceuticals or other organic compounds. Finally, research could also be conducted to explore the biochemical and physiological effects of NBPS on living organisms.
Synthesis Methods
NBPS can be synthesized by two different methods. The first method involves the reaction of 2-nitrobenzaldehyde and sodium sulfite in the presence of sodium hydroxide. The second method involves the reaction of 2-nitrobenzaldehyde and sulfur trioxide in the presence of acetic acid. Both methods produce NBPS in high yields and can be easily scaled up for industrial applications.
properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-7(11)6-16(14,15)9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDXYAAQUGUUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B6419832.png)

![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide](/img/structure/B6419847.png)
![7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline](/img/structure/B6419849.png)

![8-(2-ethoxyethyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419866.png)


![7,8-dimethyl-4-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6419871.png)
![ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B6419873.png)
![13-[4-(2-phenylethyl)piperazin-1-yl]-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419875.png)
![N-(4-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6419882.png)
![7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6419895.png)
![2-{[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B6419928.png)